An In-depth Technical Guide to (3S,6R)-rel-6-Methylpiperidin-3-ol: A Key Scaffold in Modern Drug Discovery
An In-depth Technical Guide to (3S,6R)-rel-6-Methylpiperidin-3-ol: A Key Scaffold in Modern Drug Discovery
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to engage in crucial interactions with biological targets.[1] Among the myriad of substituted piperidines, (3S,6R)-rel-6-Methylpiperidin-3-ol, a stereoisomer of 6-methylpiperidin-3-ol, has emerged as a pivotal building block in the development of novel therapeutics. Its specific stereochemical arrangement provides a three-dimensional architecture that is increasingly sought after in modern drug design to enhance potency, selectivity, and pharmacokinetic properties.[2]
This technical guide provides a comprehensive overview of the structural information, properties, synthesis, and pharmacological relevance of (3S,6R)-rel-6-Methylpiperidin-3-ol. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is 6-methylpiperidin-3-ol.[3] The designation "(3S,6R)-rel" specifies the relative stereochemistry of the two chiral centers at positions 3 and 6 of the piperidine ring. The "rel" descriptor indicates a racemic mixture of the (3S,6R) enantiomer and its non-superimposable mirror image, the (3R,6S) enantiomer.
This stereochemical arrangement corresponds to the cis isomer, where the methyl group at position 6 and the hydroxyl group at position 3 are situated on the same face of the piperidine ring. In its preferred chair conformation, this typically results in one substituent being in an axial position and the other in an equatorial position to minimize steric strain.
Key Identifiers:
| Identifier | Value | Source(s) |
| Compound Name | (3S,6R)-rel-6-Methylpiperidin-3-ol | N/A |
| Synonyms | cis-6-Methylpiperidin-3-ol | [3] |
| CAS Number (Free Base) | 54751-93-8 | [3] |
| CAS Number (HCl Salt) | 40336-05-8 | N/A |
| Molecular Formula (Free Base) | C₆H₁₃NO | [3] |
| Molecular Weight (Free Base) | 115.17 g/mol | [3] |
| Molecular Formula (HCl Salt) | C₆H₁₄ClNO | N/A |
| Molecular Weight (HCl Salt) | 151.63 g/mol | N/A |
Physicochemical and Spectroscopic Properties
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3-AA | 0.1 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Topological Polar Surface Area | 32.3 Ų | [3] |
| Complexity | 74.9 | [3] |
Spectroscopic Characterization
While specific, authenticated spectra for (3S,6R)-rel-6-Methylpiperidin-3-ol are not widely published, a general understanding of its spectroscopic features can be inferred from its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of protons in similar chemical environments and the conformational rigidity of the piperidine ring. Key expected signals include a doublet for the methyl group protons, multiplets for the methine protons at C3 and C6, and a series of multiplets for the methylene protons of the piperidine ring. The coupling constants between adjacent protons would be indicative of their axial or equatorial orientations.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the molecule. The carbon bearing the hydroxyl group (C3) and the carbon bearing the methyl group (C6) would appear as methine signals, with the C3 carbon shifted downfield due to the electronegativity of the oxygen atom. The methyl carbon would appear as an upfield signal.
-
Mass Spectrometry: The mass spectrum of the free base would be expected to show a molecular ion peak (M+) at m/z 115.10. Common fragmentation patterns for piperidines involve alpha-cleavage adjacent to the nitrogen atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A peak in the range of 2800-3000 cm⁻¹ would be attributable to C-H stretching vibrations.
Synthesis and Purification
The most direct and stereoselective synthesis of cis-6-methylpiperidin-3-ol involves the catalytic hydrogenation of a substituted pyridine precursor, 2-methyl-5-hydroxypyridine.[4] The hydrogenation of the pyridine ring is a well-established method that generally favors the formation of the cis isomer.
Synthetic Pathway Overview
The logical synthetic pathway starts from the commercially available 2-methyl-5-hydroxypyridine. Catalytic hydrogenation of the pyridine ring leads to the formation of the desired cis-6-methylpiperidin-3-ol.
Caption: Synthetic route to (3S,6R)-rel-6-Methylpiperidin-3-ol.
Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-5-hydroxypyridine
This protocol is adapted from a general method for the hydrogenation of hydroxypyridines.[4]
Materials:
-
2-Methyl-5-hydroxypyridine
-
Acetic anhydride
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-methyl-5-hydroxypyridine in acetic anhydride.
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture with stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up:
-
Once the reaction is complete, cool the mixture and carefully filter to remove the catalyst.
-
Remove the excess acetic anhydride under reduced pressure.
-
Hydrolyze the resulting acetylated product by heating with aqueous hydrochloric acid.
-
Cool the solution and basify with a concentrated sodium hydroxide solution to a pH > 10.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3S,6R)-rel-6-Methylpiperidin-3-ol.
-
Further purification can be achieved by distillation or chromatography.
-
Rationale: The use of acetic anhydride as a solvent during hydrogenation serves to acetylate the hydroxyl group, which can enhance the rate and selectivity of the reduction. The subsequent hydrolysis step removes the acetyl protecting group to yield the final product.
Chemical Reactivity
The chemical reactivity of (3S,6R)-rel-6-Methylpiperidin-3-ol is dictated by the presence of the secondary amine and the secondary alcohol functional groups.
-
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo alkylation, acylation, and sulfonylation reactions to introduce substituents on the nitrogen atom. This is a common strategy in the synthesis of pharmaceutical derivatives.
-
Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 6-methylpiperidin-3-one, using standard oxidizing agents.
-
Esterification and Etherification: The hydroxyl group can also be esterified or etherified to further modify the molecule.
Caption: Key chemical reactions of (3S,6R)-rel-6-Methylpiperidin-3-ol.
Pharmacological Significance and Applications
The (3S,6R)-rel-6-methylpiperidin-3-ol scaffold is a key structural component in the development of antagonists for orexin receptors and inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Orexin Receptor Antagonists
Orexins are neuropeptides that regulate arousal, wakefulness, and appetite.[5] Orexin receptor antagonists are being investigated as novel treatments for insomnia and other sleep disorders.[6][7] The specific stereochemistry of the 6-methylpiperidin-3-ol core is crucial for achieving high affinity and selectivity for the orexin receptors (OX1 and OX2).[8] Derivatives of this scaffold have been shown to be potent dual orexin receptor antagonists (DORAs), demonstrating efficacy in promoting sleep in preclinical models.[9]
IRAK4 Inhibitors
IRAK4 is a key kinase involved in the signaling pathways of the innate immune system.[10] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases.[11] Small molecule inhibitors of IRAK4 are therefore of significant therapeutic interest. The piperidine scaffold of (3S,6R)-rel-6-methylpiperidin-3-ol has been incorporated into potent and selective IRAK4 inhibitors.[12] These inhibitors can block both the kinase and scaffolding functions of IRAK4, offering a promising approach for the treatment of inflammatory disorders.[13]
Caption: Pharmacological targets of (3S,6R)-rel-6-Methylpiperidin-3-ol derivatives.
Conclusion
(3S,6R)-rel-6-Methylpiperidin-3-ol is a valuable and versatile building block in medicinal chemistry. Its defined stereochemistry provides a rigid scaffold that is well-suited for the design of potent and selective ligands for important biological targets. The straightforward synthesis from a commercially available pyridine precursor makes it an accessible intermediate for drug discovery programs. As research into orexin receptor antagonists and IRAK4 inhibitors continues to advance, the importance of this key piperidine derivative is likely to grow.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
- Shashikumar, N. D., et al. (2020). Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. ChemSusChem, 13(18), 4746-4763.
- Freifelder, M. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567656, 6-Methylpiperidin-3-ol. Retrieved from [Link]
- Zhang, Z., et al. (2021). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 25(5), 1149-1155.
-
Odyssey Therapeutics. (2022). Research programme: IRAK4 scaffolding inhibitors. AdisInsight. Retrieved from [Link]
- Bonaventure, P., et al. (2013). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4822-4827.
- Bonaventure, P., et al. (2022). Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders. ACS Medicinal Chemistry Letters, 13(9), 1435-1441.
- Norman, M. H., et al. (2020).
- Zhang, Z., et al. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Cumming, I. A., et al. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 63, 116729.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
- Boss, C., et al. (2024). Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. Journal of Medicinal Chemistry, 67(4), 2545-2569.
- Whittle, B. A., & Guy, G. W. (2008). U.S. Patent No. 7,344,736. Washington, DC: U.S.
- Gao, M., et al. (2022). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)
- Roch, C., et al. (2016). Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. Chemistry – A European Journal, 22(42), 15035-15048.
- SG10201900536TA - Piperidine derivatives as orexin receptor antagonist. (2019).
- Yegorova, A. Y., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(1), 345.
- Shrivastava, D., et al. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds.
- Wang, C., et al. (2022). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry, 65(13), 8963-8985.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176471566, trans-1-Boc-6-methylpiperidin-3-ol. Retrieved from [Link]
- Frolov, A. S., et al. (2022).
-
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]
- Hesse, M., & Meier, H. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- Coleman, P. J., & Renger, J. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 171(2), 285-299.
- Zhang, Q.-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950810, (S)-1-methylpiperidin-3-ol. Retrieved from [Link]
- Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
-
ClinicalTrials.gov. (2012). Study to Evaluate the Safety and Efficacy of Luspatercept (ACE-536) in Participants With Beta-thalassemia. Retrieved from [Link]
- Al-Hamdani, A. A. S., et al. (2023). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society, 20(7), 1-18.
- Shang, T., et al. (2023). arXiv:2302.
- The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139270760, tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. Retrieved from [Link]
-
ClinicalTrials.gov. (2023). OM336 in Seropositive Autoimmune Diseases. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 6-Methylpiperidin-3-ol | C6H13NO | CID 567656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 5. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SG10201900536TA - Piperidine derivatives as orexin receptor antagonist - Google Patents [patents.google.com]
- 7. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
